(But-3-yn-1-yl)(ethyl)methylamine
Description
(But-3-yn-1-yl)(ethyl)methylamine is a tertiary amine with the molecular formula C₇H₁₁N. Its structure consists of a nitrogen atom bonded to three distinct substituents: a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and a but-3-yn-1-yl group (-CH₂C≡CCH₂). The presence of the triple bond in the butynyl moiety distinguishes it from simpler alkylamines, conferring unique electronic and steric properties. While direct literature on this compound is sparse, its structural analogs and general amine chemistry provide a basis for comparative analysis .
Properties
Molecular Formula |
C7H13N |
|---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
N-ethyl-N-methylbut-3-yn-1-amine |
InChI |
InChI=1S/C7H13N/c1-4-6-7-8(3)5-2/h1H,5-7H2,2-3H3 |
InChI Key |
DOPSSTFTQBFBJE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CCC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (But-3-yn-1-yl)(ethyl)methylamine typically involves the reaction of but-3-yn-1-ol with ethylamine and formaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature of around 60-80°C and a pressure of 1-2 atm.
Industrial Production Methods
On an industrial scale, the production of (But-3-yn-1-yl)(ethyl)methylamine may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(But-3-yn-1-yl)(ethyl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
(But-3-yn-1-yl)(ethyl)methylamine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (But-3-yn-1-yl)(ethyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares (But-3-yn-1-yl)(ethyl)methylamine with structurally related amines:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Amine Type | Key Substituents | CAS Number |
|---|---|---|---|---|---|
| (But-3-yn-1-yl)(ethyl)methylamine | C₇H₁₁N | 109.17 | Tertiary | Methyl, ethyl, but-3-yn-1-yl | Not reported |
| Butylamine | C₄H₁₁N | 73.14 | Primary | -NH₂, butyl | 109-73-9 |
| Methylamine | CH₅N | 31.06 | Primary | -NH₂, methyl | 74-89-5 |
| 1,3-Dimethylamylamine | C₇H₁₇N | 115.22 | Secondary | Branched hexyl, methyl, methyl | 105-41-9 |
Key Observations:
Tertiary vs. Primary/Secondary Amines : Unlike primary amines (e.g., butylamine, methylamine), the tertiary structure of (But-3-yn-1-yl)(ethyl)methylamine reduces hydrogen-bonding capacity, likely lowering water solubility compared to primary analogs .
Molecular Weight : The compound’s higher molecular weight (109.17 g/mol) compared to methylamine (31.06 g/mol) suggests differences in volatility and phase behavior .
Methylamine and Microbial Uptake:
Methylamine (CH₃NH₂) is actively transported in microbes like Hyphomicrobium X via energy-dependent systems inhibited by short-chain alkylamines . The tertiary structure of (But-3-yn-1-yl)(ethyl)methylamine may hinder recognition by such transporters due to steric bulk, reducing bioavailability .
Methyltransferase Interactions:
Methylamine-specific methyltransferases in Methanosarcina species assimilate methyl groups for carbon/nitrogen metabolism . The ethyl and butynyl groups in (But-3-yn-1-yl)(ethyl)methylamine could interfere with enzyme binding, limiting metabolic utility compared to methylamine .
Cell Penetration:
Esters and amides of methylamine derivatives (e.g., dimethylamine) exhibit enhanced cell permeability due to reduced polarity . The hydrophobic butynyl group in (But-3-yn-1-yl)(ethyl)methylamine may similarly improve membrane penetration relative to primary amines .
Biological Activity
(But-3-yn-1-yl)(ethyl)methylamine is an organic compound characterized by a unique structure that incorporates a butyne moiety and an amine functional group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article will explore the biological activity of (But-3-yn-1-yl)(ethyl)methylamine, including its mechanisms of action, applications in drug development, and relevant case studies.
- Molecular Formula : C₇H₁₃N
- Molecular Weight : Approximately 113.19 g/mol
- Structure : Contains a triple bond between the third and fourth carbon atoms, contributing to its reactivity.
The biological activity of (But-3-yn-1-yl)(ethyl)methylamine is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may function as an agonist or antagonist for various receptors and enzymes, influencing several biochemical pathways. Notably, its alkyne group allows it to participate in click chemistry reactions, while the amine group can form hydrogen bonds with biological molecules, modulating their activity and function.
Potential Molecular Targets
- Enzymes : The compound may interact with enzymes involved in metabolic pathways.
- Receptors : It may act on neurotransmitter receptors, influencing neurotransmitter levels and signaling pathways.
1. Medicinal Chemistry
(But-3-yn-1-yl)(ethyl)methylamine is being explored as a precursor for bioactive compounds and potential therapeutic agents. Its unique structure makes it a valuable building block for synthesizing more complex organic molecules that exhibit biological activity.
2. Anticancer Activity
Preliminary studies indicate that derivatives of (But-3-yn-1-yl)(ethyl)methylamine may possess antiproliferative properties against various cancer cell lines. For instance, compounds structurally related to this amine have shown effectiveness against human colon HCT116 and breast MCF-7 cancer cell lines, suggesting that modifications to the core structure could enhance their anticancer efficacy .
Case Study 1: Antiproliferative Activity
A study investigated the antiproliferative effects of synthesized compounds related to (But-3-yn-1-yl)(ethyl)methylamine on multiple cancer cell lines including HCT116 and MCF-7. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant inhibition of cell proliferation .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 | 5 |
| Compound B | MCF-7 | 10 |
| Compound C | U87 MG | 8 |
Case Study 2: Interaction Studies
Research focusing on the interaction of (But-3-yn-1-yl)(ethyl)methylamine with specific enzymes revealed that it could modulate enzyme activity, potentially influencing metabolic pathways associated with neurotransmitter synthesis and degradation. These findings highlight its role as a biochemical probe in research settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
